N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
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Description
N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Molecular Docking and Bioassay Studies : A study on the synthesis and crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, highlights its potential as a cyclooxygenase-2 inhibitor. Molecular docking studies were conducted to understand its interaction within the enzyme's active site, compared with the reference compound celecoxib, though it showed no inhibition potency for either cyclooxygenase-1 or -2 enzymes (Al-Hourani et al., 2016).
Herbicidal Activity : Another study focused on the crystal structure and herbicidal activity of a thiadiazolo[2,3-a]pyrimidin-2-ylidene derivative, demonstrating the process of synthesizing such compounds with significant herbicidal efficacy. This research underscores the utility of these compounds in agricultural applications (Liu et al., 2008).
Complex Formation with Palladium(II) : Research on the complexes of palladium(II) chloride with ligands related to the query compound reveals insights into the coordination chemistry and potential applications in catalysis and material science (Palombo et al., 2019).
Pharmaceutical Research
Antidepressant Potential : A study on 3,4-diphenyl-1H-pyrazole-1-propanamine antidepressants, involving compounds structurally similar to the query, identified potential antidepressant agents with reduced side effects, highlighting the significance of such compounds in developing new therapeutic agents (Bailey et al., 1985).
Synthesis of Azole Derivatives : The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their N′-phenylcarbamoyl derivatives, including their antibacterial activity, showcases the compound's relevance in creating new antimicrobial agents (Tumosienė et al., 2012).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-5-4-6-15(9-12)11-17(18-21-23-24-22-18)19(25)20-16-8-7-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHOCWDJZCGHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.